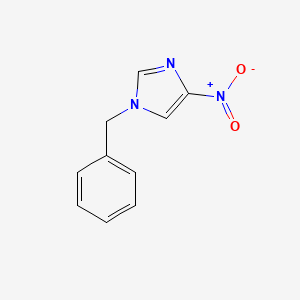

1-Benzyl-4-nitro-1H-imidazole

Vue d'ensemble

Description

1-Benzyl-4-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1 and a nitro group at position 4. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.

Méthodes De Préparation

The synthesis of 1-Benzyl-4-nitro-1H-imidazole can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds via proto-demetallation, tautomerization, and dehydrative cyclization, yielding the desired imidazole derivative . Another approach involves the condensation of aldehydes with amines, followed by nitration to introduce the nitro group . Industrial production methods often employ multi-component reactions under optimized conditions to enhance yield and efficiency .

Analyse Des Réactions Chimiques

1-Benzyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Complex Molecules

1-Benzyl-4-nitro-1H-imidazole serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including:

- Oxidation : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.

- Substitution Reactions : The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

- Cyclization : The compound can participate in cyclization reactions to form more complex heterocyclic structures.

These reactions allow for the development of new compounds with potential applications in pharmaceuticals and materials science.

2. Comparison with Similar Compounds

A comparative analysis with other imidazole derivatives highlights the unique properties of this compound:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Nitro and benzyl substituents | Organic synthesis, enzyme studies |

| 1-Benzyl-2-nitro-1H-imidazole | Nitro at position 2 | Varies in reactivity |

| 4-Nitroimidazole | Lacks benzyl group | Different solubility |

| Benzimidazole | Fused benzene ring | Altered chemical properties |

This table illustrates how the unique combination of substituents in this compound imparts distinct chemical reactivity and potential applications .

Biological Applications

1. Enzyme Inhibition Studies

Research indicates that this compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it valuable for investigating mechanisms of action in biological systems .

2. Antimicrobial Properties

Recent studies have shown that derivatives of 4-nitroimidazole compounds exhibit significant antimicrobial activity. For instance, modifications to the imidazole ring have resulted in compounds effective against various bacterial strains, suggesting potential therapeutic applications .

3. Cancer Research

The compound has been explored for its role as an inhibitor of kinesin spindle protein (KSP), which is implicated in cancer cell division. This application highlights its potential as a therapeutic agent in cancer treatment .

Industrial Applications

1. Dyes and Pigments Production

In industrial settings, this compound is used in the production of dyes and pigments due to its vibrant color properties and stability under various conditions. This application underscores its relevance beyond purely scientific research .

2. Functional Materials

The compound's unique properties make it suitable for developing functional materials that can be applied in electronics and coatings, showcasing its versatility across different industries .

Case Study 1: Enzyme Inhibition

A study conducted on the inhibitory effects of this compound on specific enzymes revealed that it could significantly reduce activity levels, indicating its potential as a lead compound for drug development aimed at targeting enzyme-related diseases.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent activity against Gram-positive bacteria, suggesting their utility as new antibacterial agents.

Mécanisme D'action

The mechanism of action of 1-Benzyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property is exploited in the development of anticancer and antimicrobial agents. The benzyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

1-Benzyl-4-nitro-1H-imidazole can be compared with other imidazole derivatives such as:

1-Benzyl-2-nitro-1H-imidazole: Similar structure but with the nitro group at position 2, leading to different reactivity and biological activity.

4-Nitroimidazole: Lacks the benzyl group, resulting in different solubility and interaction properties.

Benzimidazole: Contains a fused benzene ring, which significantly alters its chemical and biological properties.

The unique combination of the benzyl and nitro groups in this compound imparts distinct properties that make it valuable for specific applications.

Activité Biologique

1-Benzyl-4-nitro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

This compound belongs to the nitroimidazole class, characterized by the presence of a nitro group attached to an imidazole ring. The molecular formula is C₉H₈N₄O₂, with a molar mass of approximately 218.21 g/mol. The synthesis of this compound typically involves a nucleophilic substitution reaction between benzyl chloride and 4-nitro-1H-imidazole, often optimized for yield and purity through variations in temperature and solvent choice .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity, particularly against protozoa and bacteria. Research indicates its effectiveness against pathogens such as Trichomonas vaginalis and Mycobacterium tuberculosis, making it a candidate for treating various infections. The mechanism of action is thought to involve the disruption of microbial DNA synthesis, similar to other nitroimidazoles.

Inhibition of Aldosterone Synthase

Recent studies have highlighted the compound's role as an inhibitor of aldosterone synthase (CYP11B2). In vitro assays demonstrated that this compound selectively inhibits CYP11B2 activity in V79 cells overexpressing this enzyme. This inhibition has potential implications for treating conditions such as hypertension and heart failure, where aldosterone plays a critical role .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. These findings suggest its potential as an alternative treatment option in antibiotic-resistant infections.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | MRSA |

| Standard Antibiotic (e.g., Vancomycin) | 2 | MRSA |

Case Study 2: Cardiovascular Applications

In another study focusing on cardiovascular health, researchers investigated the effects of this compound on cardiac fibroblasts. The compound was found to reduce fibrosis markers significantly, suggesting its utility in managing myocardial fibrosis and related conditions .

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

Propriétés

IUPAC Name |

1-benzyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-7-12(8-11-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHQIXWIGCISFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336499 | |

| Record name | 1-Benzyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13230-13-2 | |

| Record name | 1-Benzyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.